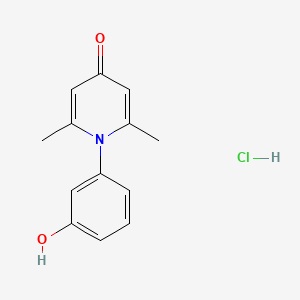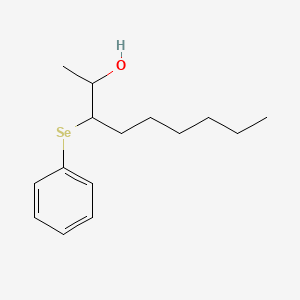
3-(Phenylselanyl)nonan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylselanyl)nonan-2-OL is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a nonanol backbone. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)nonan-2-OL typically involves the reaction of nonanol derivatives with phenylselanyl reagents. One common method is the nucleophilic substitution reaction where a nonanol derivative reacts with diphenyl diselenide in the presence of a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylselanyl)nonan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted nonanol derivatives.
Applications De Recherche Scientifique
3-(Phenylselanyl)nonan-2-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Phenylselanyl)nonan-2-OL involves its interaction with biological molecules through the selenium atom. The compound can mimic the activity of the antioxidant enzyme glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This activity is mediated through the formation of selenenic acid intermediates, which are subsequently reduced back to the selenol form by thiols .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Selenylindoles: These compounds also contain selenium and exhibit similar biological activities, such as anticancer and antioxidant properties.
Phenylselenides: These compounds share the phenylselanyl group and are used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness
3-(Phenylselanyl)nonan-2-OL is unique due to its specific nonanol backbone, which imparts distinct chemical and physical properties compared to other selenium-containing compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
834882-59-6 |
|---|---|
Formule moléculaire |
C15H24OSe |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3 |
Clé InChI |
OKNNBCXIRUYEER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
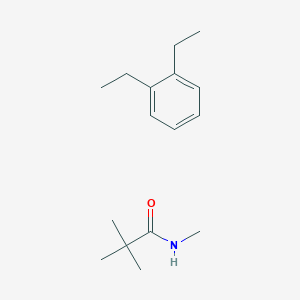
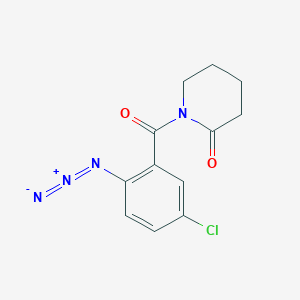
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
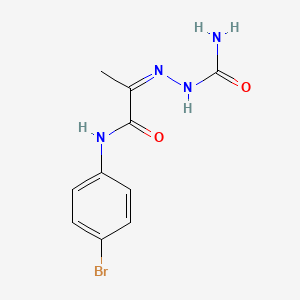
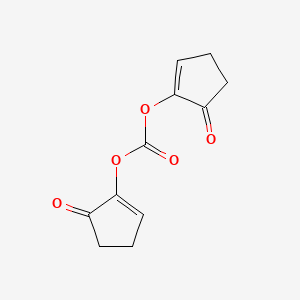
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
